molecular formula C11H17ClN4O2 B1441864 (3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl CAS No. 1219976-33-6

(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl

Cat. No. B1441864
CAS RN: 1219976-33-6
M. Wt: 272.73 g/mol
InChI Key: WXKRQSVSRNZTNO-UHFFFAOYSA-N
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Description

“(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl” is a chemical compound with the molecular formula C11H16N4O . It is used in various research and development applications .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 524.5±50.0 °C . The density is predicted to be 1.286±0.06 g/cm3 . The pKa is predicted to be 13.83±0.20 .

Scientific Research Applications

Heterocyclic Chemistry and Biological Properties

Heterocyclic compounds, particularly those containing pyrazole and pyridine scaffolds, are of significant interest due to their wide range of biological and chemical applications. Pyrazole-based derivatives, for instance, are known for their roles in kinase inhibition, highlighting their versatility in drug design for targeting various kinases through multiple binding modes. The pyrazolo[4,3-c]pyridine scaffold, similar to the query compound, has been utilized in designing kinase inhibitors due to its ability to form hydrogen bond donor-acceptor pairs, a common interaction among kinase inhibitors (Wenglowsky, 2013).

Pharmacological and Medicinal Chemistry

The pharmacological significance of heterocyclic compounds extends to various domains, including anti-cancer, anti-inflammatory, and antiviral activities. Coumarins, which share structural similarities with the target compound through their heterocyclic nature, have been explored for their antitumor, anti-inflammation, and antiviral effects. Such studies indicate the potential of structurally related compounds to be modified for specific bioactivities (Zhu & Jiang, 2018).

Synthetic and Medicinal Aspects

The synthesis and exploration of pyrazolo[1,5-a]pyrimidine scaffolds, closely related to the query compound, have shown a broad range of medicinal properties such as anticancer and anti-infectious activities. The structure-activity relationship (SAR) studies of these compounds provide a basis for the development of new drug-like candidates, highlighting the utility of pyrazole and pyridine scaffolds in medicinal chemistry (Cherukupalli et al., 2017).

properties

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.ClH/c16-7-2-4-15(6-7)11(17)10-8-5-12-3-1-9(8)13-14-10;/h7,12,16H,1-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKRQSVSRNZTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718628
Record name (3-Hydroxypyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxypyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

CAS RN

1219976-33-6
Record name Methanone, (3-hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Hydroxypyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 2
Reactant of Route 2
(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 3
(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 4
Reactant of Route 4
(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 5
Reactant of Route 5
(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 6
(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl

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